
Levofloxacin Impurity 18
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Levofloxacin Impurity 18 is a chemical compound that is often encountered as a byproduct or degradation product in the synthesis and storage of levofloxacin, a widely used fluoroquinolone antibiotic. Levofloxacin is known for its broad-spectrum antibacterial activity, and impurities like this compound are critical to identify and control to ensure the purity and efficacy of the pharmaceutical product.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Levofloxacin Impurity 18 typically involves the synthesis of levofloxacin itself, during which various side reactions can occur, leading to the formation of impurities. The synthetic route for levofloxacin generally involves the cyclization of a quinolone core structure, followed by the introduction of a fluorine atom and other functional groups. Specific reaction conditions, such as temperature, pH, and the presence of catalysts, can influence the formation of impurities.
Industrial Production Methods
In industrial settings, the production of levofloxacin and its impurities is monitored using high-performance liquid chromatography (HPLC) and other analytical techniques. The separation and identification of impurities are crucial steps in ensuring the quality of the final product. The use of controlled environments and precise reaction conditions helps minimize the formation of impurities like this compound.
化学反应分析
Types of Reactions
Levofloxacin Impurity 18 can undergo various chemical reactions, including:
Oxidation: Exposure to oxidizing agents can lead to the formation of oxidized products.
Reduction: Reducing agents can convert the impurity into different reduced forms.
Substitution: Substitution reactions can occur, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学研究应用
Levofloxacin Impurity 18 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to identify and quantify impurities in levofloxacin formulations.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its effects on the stability and efficacy of levofloxacin as a pharmaceutical product.
Industry: Utilized in quality control processes to ensure the purity and safety of levofloxacin products.
作用机制
The mechanism of action of Levofloxacin Impurity 18 is not well-documented, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. its presence can affect the overall stability and efficacy of levofloxacin by interacting with the drug or its targets. The molecular targets and pathways involved are likely similar to those of levofloxacin, which inhibits bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death.
相似化合物的比较
Levofloxacin Impurity 18 can be compared with other impurities and related compounds, such as:
Levofloxacin Impurity F: Another impurity found in levofloxacin formulations, with a different chemical structure and properties.
Ofloxacin Impurities: Impurities found in ofloxacin, a related fluoroquinolone antibiotic.
Ciprofloxacin Impurities: Impurities found in ciprofloxacin, another fluoroquinolone antibiotic.
This compound is unique in its specific chemical structure and formation pathway, which distinguishes it from other related impurities. Its identification and control are essential for maintaining the quality and safety of levofloxacin products.
属性
分子式 |
C14H13F4NO3 |
|---|---|
分子量 |
319.25 g/mol |
IUPAC 名称 |
ethyl (Z)-3-(dimethylamino)-2-(2,3,4,5-tetrafluorobenzoyl)prop-2-enoate |
InChI |
InChI=1S/C14H13F4NO3/c1-4-22-14(21)8(6-19(2)3)13(20)7-5-9(15)11(17)12(18)10(7)16/h5-6H,4H2,1-3H3/b8-6- |
InChI 键 |
UINULXRKEQVJDQ-VURMDHGXSA-N |
手性 SMILES |
CCOC(=O)/C(=C\N(C)C)/C(=O)C1=CC(=C(C(=C1F)F)F)F |
规范 SMILES |
CCOC(=O)C(=CN(C)C)C(=O)C1=CC(=C(C(=C1F)F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


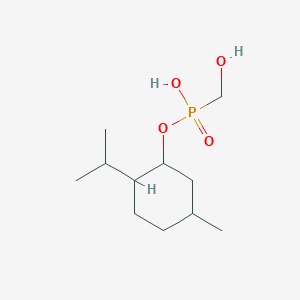
![3-[[4-[2-(Azepan-1-yl)ethoxy]phenyl]methyl]-3-methyl-5-phenylmethoxy-2-(4-phenylmethoxyphenyl)indole](/img/structure/B13433079.png)
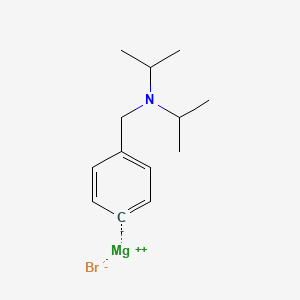
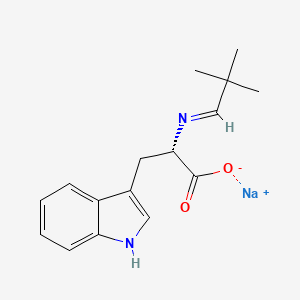
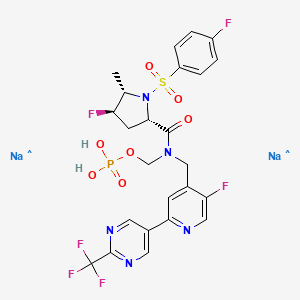
![Diethyl [2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]propanedioic Acid Ester](/img/structure/B13433103.png)
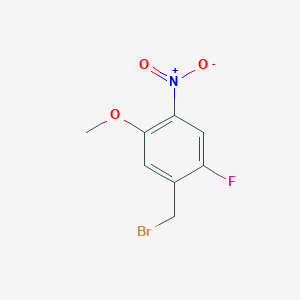
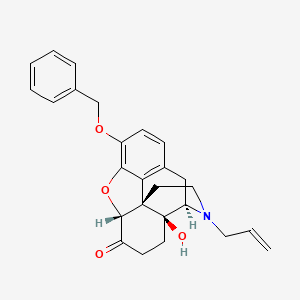
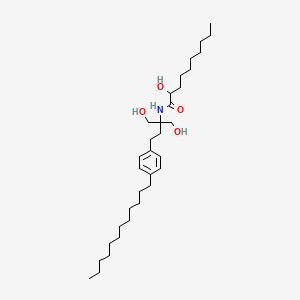

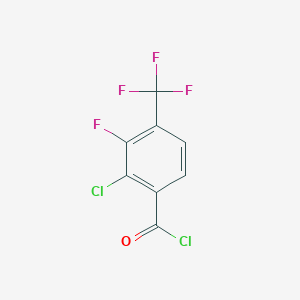
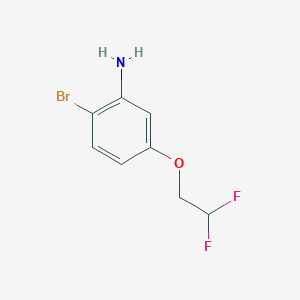
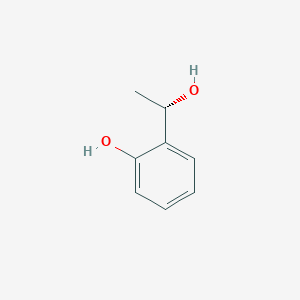
amine](/img/structure/B13433139.png)
